![molecular formula C7H6F2 B1362542 2,5-Difluorotoluene CAS No. 452-67-5](/img/structure/B1362542.png)
2,5-Difluorotoluene
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,5-Difluorotoluene consists of a toluene (methylbenzene) ring with two fluorine atoms attached at the 2 and 5 positions . The average molecular weight is 128.119 Da .Physical And Chemical Properties Analysis
2,5-Difluorotoluene has a density of 1.1±0.1 g/cm3 and a boiling point of 116.3±0.0 °C at 760 mmHg . It has a vapor pressure of 21.8±0.2 mmHg at 25°C and a flash point of 12.8±0.0 °C . The compound is also characterized by a refractive index of 1.457 .Scientific Research Applications
Molecular Spectroscopy and Internal Rotation
2,5-Difluorotoluene has been a subject of interest in molecular spectroscopy, particularly in studying internal rotation phenomena. Research by Nair et al. (2017) utilized a Molecular Beam Fourier Transform Microwave (MB-FTMW) spectrometer to investigate the microwave spectrum of 2,5-difluorotoluene. This study revealed significant internal rotation splittings in the rotational lines, indicative of a comparatively low potential barrier hindering the internal rotation of the methyl group. They successfully identified torsional splittings and determined the potential barrier hindering the methyl top's internal rotation. Their findings are crucial for understanding molecular dynamics and structural characteristics of such halogenated compounds (Nair, Wachsmuth, Grabow, & Lesarri, 2017).
DNA Replication Studies
In the realm of biochemistry, 2,5-Difluorotoluene has been instrumental in exploring DNA replication fidelity. Goodman (1997) discussed how difluorotoluene, despite its inability to form hydrogen bonds like thymine, is almost as efficiently paired with adenine by Escherichia coli proofreading-defective DNA polymerase. This finding challenges the traditional understanding of DNA replication, suggesting that hydrogen bonds are not absolutely required for polymerase to form Watson-Crick base pairs selectively. The insights from this study have profound implications for our understanding of molecular biology and the chemical nature of genetic replication (Goodman, 1997).
Spectroscopic Observation and Electronic Transitions
Ahn et al. (2008) reported the first spectroscopic observation of jet-cooled 2,5-difluorobenzyl radical, derived from 2,5-difluorotoluene. This study provided valuable insights into the electronic transitions between different electronic states of the molecule. Such research enhances our understanding of the fundamental properties of difluorotoluene derivatives and contributes to the broader field of chemical physics (Ahn, Lee, Kim, & Lee, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,4-difluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNVKDGEALPJGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196423 | |
Record name | 2,5-Difluorotoluene | |
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Molecular Weight |
128.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |
Record name | 2,5-Difluorotoluene | |
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CAS RN |
452-67-5 | |
Record name | 1,4-Difluoro-2-methylbenzene | |
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Record name | 2,5-Difluorotoluene | |
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Record name | 2,5-Difluorotoluene | |
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Record name | 2,5-Difluorotoluene | |
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Record name | 2,5-difluorotoluene | |
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Record name | 2,5-DIFLUOROTOLUENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about 2,5-Difluorotoluene can be obtained from its rotational spectrum?
A1: The rotational spectrum provides valuable information about the molecule's structure and internal dynamics. By analyzing the specific frequencies absorbed by the molecule when transitioning between different rotational energy levels, researchers can determine:
- Bond lengths and angles: The precise frequencies are highly sensitive to the molecule's geometry, allowing for accurate determination of bond lengths and angles within the 2,5-Difluorotoluene molecule. []
- Internal rotation barrier: The spectrum can reveal information about the rotation of the methyl group (-CH3) relative to the aromatic ring. Analysis of the spectral lines associated with different rotational states of the methyl group allows for the determination of the energy barrier hindering this internal rotation. []
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